FY-21 Exhibits a 4.3‑Fold Improvement in LSD1 Inhibitory Potency Over Its Natural Product Precursor Higenamine
FY-21 was developed via SAR-guided optimization of higenamine, a natural LSD1 inhibitor. In the same study, FY-21 demonstrated an IC₅₀ of 340 nM against LSD1, compared with 1,470 nM (1.47 μM) for higenamine [1]. This represents a 4.3‑fold increase in potency, validating the tetracyclic tetrahydroisoquinoline scaffold as a viable improvement over the natural product starting point.
| Evidence Dimension | LSD1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 340 nM (0.34 μM) |
| Comparator Or Baseline | Higenamine: 1,470 nM (1.47 μM) |
| Quantified Difference | 4.3‑fold improvement |
| Conditions | Recombinant LSD1 enzyme assay (cell-free); details as described in Eur J Med Chem 2023 |
Why This Matters
This demonstrates that FY-21 offers substantially greater LSD1 inhibitory activity than its natural product precursor, reducing the compound concentration required in cell-based and biochemical assays.
- [1] Yang C, Fang Y, Hu Y, Tian T, Liao G. Discovery of new tetrahydroisoquinolines as potent and selective LSD1 inhibitors for the treatment of MLL-rearranged leukemia. Eur J Med Chem. 2023 Sep 5;257:115516. doi:10.1016/j.ejmech.2023.115516. PMID: 37257211. View Source
